molecular formula C17H14N2O7 B11643157 Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate

Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate

Cat. No.: B11643157
M. Wt: 358.3 g/mol
InChI Key: PYJJWZVDYMGMCT-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate, also known by its chemical formula C17H14N2O7, is a synthetic organic compound. It belongs to the class of terephthalate derivatives and features a terephthalate core functionalized with a nitrobenzoyl group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate. One common approach involves the reaction of terephthalic acid with 2-nitrobenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The resulting intermediate is then treated with dimethyl sulfate to yield the desired compound.

Reaction Conditions:
  • Reactants: Terephthalic acid, 2-nitrobenzoyl chloride, dimethyl sulfate
  • Base: Pyridine or triethylamine
  • Solvent: Organic solvents (e.g., dichloromethane, chloroform)
  • Temperature: Room temperature or slightly elevated
  • Workup: Filtration, washing, and recrystallization

Industrial Production Methods: this compound may be produced on a larger scale using similar synthetic routes. industrial processes often involve optimized conditions, safety considerations, and purification steps.

Chemical Reactions Analysis

Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate can participate in various chemical reactions:

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the benzoyl group.

    Oxidation: Oxidation of the methyl groups. Common reagents include reducing agents (e.g., hydrogen gas, metal catalysts), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate).

Major products:

  • Reduced form: Dimethyl 2-[(2-aminobenzoyl)amino]terephthalate
  • Substituted forms: Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate, Dimethyl 2-[(2-methylbenzoyl)amino]terephthalate, and others.

Scientific Research Applications

Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate finds applications in:

    Chemistry: As a building block for functionalized terephthalates in materials science.

    Biology: In fluorescent labeling and imaging studies.

    Medicine: As a potential drug scaffold due to its unique structure.

    Industry: In the synthesis of specialty polymers and functional materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or serve as a probe in biological assays. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate stands out due to its nitrobenzoyl modification. Similar compounds include:

  • Dimethyl 2-[(3-nitrobenzoyl)amino]terephthalate
  • Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate
  • Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate

Each compound exhibits distinct properties and applications.

Properties

Molecular Formula

C17H14N2O7

Molecular Weight

358.3 g/mol

IUPAC Name

dimethyl 2-[(2-nitrobenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H14N2O7/c1-25-16(21)10-7-8-11(17(22)26-2)13(9-10)18-15(20)12-5-3-4-6-14(12)19(23)24/h3-9H,1-2H3,(H,18,20)

InChI Key

PYJJWZVDYMGMCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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